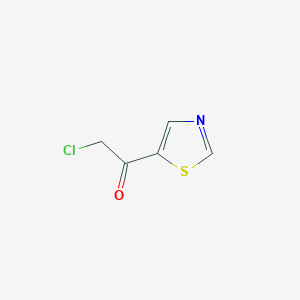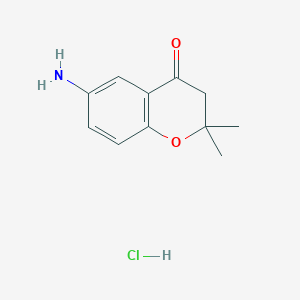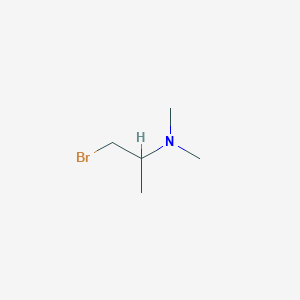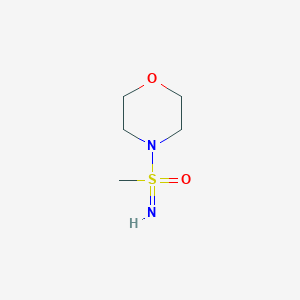
Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone is a chemical compound characterized by its unique structure, which includes a morpholine ring and a sulfanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone typically involves the reaction of morpholine derivatives with sulfanone precursors under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced techniques such as continuous flow reactors can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition or receptor modulation . The compound’s structure allows it to bind to specific sites within target molecules, thereby influencing their activity and function .
Comparaison Avec Des Composés Similaires
- 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol
- 2-[(4-morpholin-4-yl-phenyl)imino methyl]phenol
- 4-{[(4-chlorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
Uniqueness: Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone stands out due to its unique combination of a morpholine ring and a sulfanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and functionality .
Propriétés
Formule moléculaire |
C5H12N2O2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
imino-methyl-morpholin-4-yl-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H12N2O2S/c1-10(6,8)7-2-4-9-5-3-7/h6H,2-5H2,1H3 |
Clé InChI |
LFPNSTGCIOXTFR-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


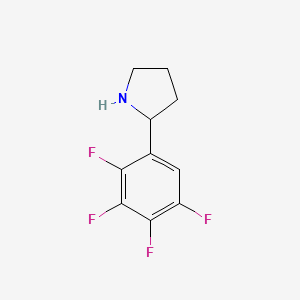
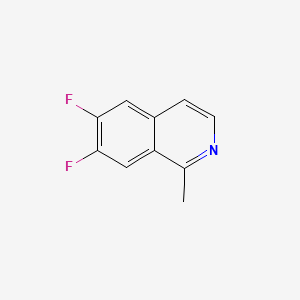
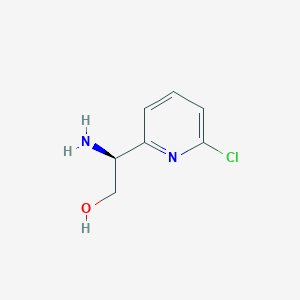
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)

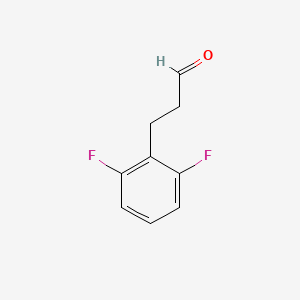
![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)
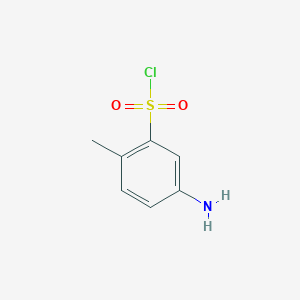
![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
